Vinyl perfluorononanoate

Description

Contextual Landscape of Perfluorinated Organic Compounds and Vinyl Esters

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds characterized by a carbon chain in which hydrogen atoms are partially or fully replaced by fluorine atoms. riwa-rijn.orgitrcweb.org This carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to these compounds. riwa-rijn.orggoogle.com Due to these properties, PFAS have been utilized in a wide array of industrial and consumer products, including non-stick coatings, waterproof fabrics, and firefighting foams. riwa-rijn.org The persistence of many PFAS in the environment has led to significant research into their behavior and effects. google.com

Vinyl esters are a class of organic compounds containing a vinyl group (–CH=CH2) attached to an ester. They are known for their role as monomers in polymerization reactions, leading to the formation of polyvinyl esters. wikipedia.org Polyvinyl esters are valued for their adhesive properties and are used in coatings, paints, and as binders. wikipedia.org The reactivity of the vinyl group allows for polymerization, often initiated by free radicals, to create a stable polymer backbone. researchgate.net

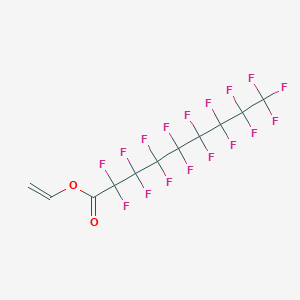

Vinyl perfluorononanoate combines the structural features of both these classes, possessing a perfluorinated alkyl chain and a vinyl ester functional group. Its chemical formula is C₁₁H₃F₁₇O₂. synquestlabs.com

Scholarly Significance and Research Rationale for this compound

The scholarly significance of this compound lies at the intersection of fluoropolymer chemistry and vinyl polymer chemistry. The rationale for research into such compounds is often driven by the desire to create new materials with specific, enhanced properties. The incorporation of a long perfluorinated chain into a polymer can impart properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and low surface energy.

While specific research dedicated to this compound is limited in publicly accessible scientific literature, its potential use can be inferred. It is identified as a laboratory chemical used for the manufacture of other substances and in scientific research and development. synquestlabs.com The presence of the vinyl group suggests its primary role would be as a monomer for the synthesis of fluorinated polymers. Polymers derived from such a monomer could theoretically be used to create specialized surface coatings, films, or materials where high chemical resistance and low surface friction are desired.

The study of such monomers contributes to the broader field of materials science by expanding the library of available building blocks for creating advanced polymers with tailored functionalities.

Data on this compound

Due to the limited publicly available research, detailed experimental data on this compound is scarce. The following tables provide a summary of the available information.

Table 1: Chemical Identification of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonym | Ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |

| CAS Number | 54640-64-1 |

| Molecular Formula | C₁₁H₃F₁₇O₂ |

Source: SynQuest Laboratories synquestlabs.com

Table 2: General Physicochemical Properties (Inferred)

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Appearance | Likely a liquid at room temperature | Based on similar short-chain vinyl esters and fluorinated compounds. |

| Solubility | Low solubility in water; higher solubility in fluorinated solvents | Characteristic of long-chain perfluorinated compounds. |

| Reactivity | The vinyl group is susceptible to radical polymerization. The ester linkage can undergo hydrolysis under acidic or basic conditions. | General reactivity of vinyl esters. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEMXLVPFPSANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F17O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895929 | |

| Record name | Ethenyl perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54640-64-1 | |

| Record name | Ethenyl perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Vinyl Perfluorononanoate

The direct synthesis of this compound, while not extensively detailed in readily available literature for this specific molecule, can be achieved through well-established methods for producing vinyl esters from carboxylic acids. The most prominent of these is the transvinylation reaction.

Transvinylation with Vinyl Acetate (B1210297): This method involves the reaction of a carboxylic acid with vinyl acetate, which serves as the vinyl group donor. The reaction is an equilibrium process, catalyzed by transition metal salts, typically those of palladium or mercury. google.comresearchgate.net To drive the reaction toward the desired product, the volatile acetic acid byproduct is often removed from the reaction mixture. google.com

The general scheme for the transvinylation of perfluorononanoic acid is as follows: C₈F₁₇COOH + CH₂=CHOCOCH₃ ⇌ C₈F₁₇COOCH=CH₂ + CH₃COOH

Historically, mercury(II) salts, such as mercuric acetate, often used with sulfuric acid, were effective catalysts but are now largely avoided due to their high toxicity. google.comresearchgate.net Modern methods favor palladium-based catalysts. Palladium(II) acetate, sometimes modified with ligands like 2,2'-bipyridyl or 1,10-phenanthroline, has been shown to be effective for the transvinylation of various carboxylic acids. google.com However, a common issue with palladium catalysts is their reduction to inactive metallic palladium, which can necessitate the use of larger catalyst quantities or successive additions to achieve high conversion. researchgate.net

Table 1: Typical Catalysts for Transvinylation of Carboxylic Acids

| Catalyst System | Typical Reaction Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Mercury(II) Acetate / Sulfuric Acid | Reflux with excess vinyl acetate | High yield but highly toxic and can lead to ethylidene diester byproducts. | google.com |

| Palladium(II) Acetate | Reflux, often with ligands (e.g., bipyridyl, phenanthroline) | Less toxic than mercury salts but prone to deactivation by reduction to Pd(0). | google.comresearchgate.net |

| Ruthenium Complexes | - | Proposed as an alternative to palladium to overcome deactivation issues. | researchgate.net |

| Iridium Complexes | - | More recently suggested as an alternative catalyst. | researchgate.net |

Another potential, though less common, route is the direct addition of perfluorononanoic acid to acetylene. However, this method is generally less favored in laboratory and industrial settings for specialty esters compared to transvinylation.

Synthesis of Perfluorononanoic Acid Precursors

Perfluorononanoic acid (PFNA), the essential precursor to this compound, is a synthetic perfluorinated carboxylic acid. acs.org Its industrial production is primarily accomplished through two major processes: electrochemical fluorination (ECF) and telomerization. scholaris.ca

Electrochemical Fluorination (ECF): Also known as the Simons process, ECF is one of the oldest and most established methods for producing perfluoroalkyl compounds. nih.govacs.orgacs.org The process involves dissolving a hydrocarbon feedstock, in this case, nonanoyl chloride (the acid chloride of nonanoic acid), in anhydrous hydrogen fluoride (B91410). An electric current is then passed through the solution, which replaces all the carbon-hydrogen bonds with carbon-fluorine bonds. acs.orgresearchgate.net The resulting perfluorononanoyl fluoride is subsequently hydrolyzed to yield PFNA. nih.gov

A key characteristic of the ECF process is that it produces a complex mixture of isomers, including linear (n-PFNA) and various branched forms, as the harsh conditions can induce rearrangements of the carbon chain. nih.govresearchgate.net Studies have shown that PFNA is a notable impurity in commercial mixtures of other perfluorinated compounds, like PFOS, produced via ECF. wpmucdn.com

Telomerization: Telomerization is an alternative route that produces predominantly linear perfluoroalkyl compounds. nih.govrsc.org The process involves the radical-initiated reaction of a "telogen," such as a perfluoroalkyl iodide (e.g., pentafluoroethyl iodide), with a "taxogen," which is an unsaturated molecule like tetrafluoroethylene (B6358150) (TFE). fluorine1.ruazurewebsites.net This creates a mixture of longer-chain fluorotelomer iodides. azurewebsites.net

For the synthesis of PFNA, these fluorotelomer intermediates undergo further reactions. A common industrial method involves the oxidation of a linear fluorotelomer olefin, such as F(CF₂)₈CH=CH₂. acs.org Alternatively, the intermediate perfluorooctyl iodide (C₈F₁₇I), produced via telomerization, can be converted to PFNA through a carboxylation reaction. acs.orgscholaris.ca

Table 2: Comparison of Industrial Synthesis Routes for Perfluorononanoic Acid (PFNA)

| Method | Starting Materials | Process Description | Primary Product Structure | Reference |

|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | Nonanoyl chloride, Anhydrous hydrogen fluoride | An electric current is passed through the solution, replacing H with F. The resulting acid fluoride is hydrolyzed. | Mixture of linear and branched isomers. | nih.govacs.orgresearchgate.net |

| Telomerization | Perfluoroalkyl iodide (telogen), Tetrafluoroethylene (taxogen) | Radical reaction to form longer-chain fluorotelomer iodides, followed by oxidation or carboxylation. | Predominantly linear (straight-chain) isomers. | nih.govresearchgate.netazurewebsites.net |

Advanced Synthetic Strategies for Perfluorinated Vinyl Esters and Analogs

Research into fluoropolymer chemistry has led to the development of advanced and highly specialized strategies for creating perfluorinated monomers, including analogs of vinyl esters such as perfluorinated vinyl ethers (PFVEs). These methods often involve multiple steps and the use of reactive fluoro-intermediates.

One significant strategy involves the use of hexafluoropropylene oxide (HFPO). In this approach, a perfluorinated acid fluoride, such as perfluoro-3-fluorosulfonyl-propionyl fluoride, is reacted with HFPO. The resulting adduct is then converted to a salt and pyrolyzed (thermally cracked) to generate the corresponding vinyl ether. This general methodology allows for the construction of complex PFVEs.

A related multi-step process for preparing PFVEs includes:

Providing a partially fluorinated hydrocarbon precursor.

Perfluorinating the precursor via ECF or direct fluorination to create a perfluorinated ester or acid intermediate.

Converting the intermediate to its corresponding metal salt.

Pyrolyzing the salt to yield the final perfluorovinyl ether.

Another advanced approach involves converting perfluorinated carboxylate esters or sulfonyl fluorides into the corresponding fluoroalkyl iodides. These iodides are valuable intermediates that can undergo further reactions. For example, they can be used in photoreactions with reagents like tetraethyl pyrophosphite to introduce phosphonate (B1237965) ester groups, ultimately yielding functionalized perfluorovinyl ethers after an oxidation step. nih.gov

Polymerization Science of Vinyl Perfluorononanoate

Homopolymerization Pathways of Vinyl Perfluorononanoate

The synthesis of poly(this compound) can be approached through various polymerization routes. The choice of pathway significantly influences the polymer's final properties, including molecular weight, dispersity, and microstructure.

Conventional free radical polymerization is a common method for polymerizing vinyl monomers. wikipedia.org The process for this compound would involve the standard mechanistic steps of initiation, propagation, termination, and chain transfer. uomustansiriyah.edu.iq

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition (e.g., using azobisisobutyronitrile, AIBN) or a redox reaction. uomustansiriyah.edu.iq These primary radicals then add across the carbon-carbon double bond of the this compound monomer to create an active monomer radical. wikipedia.org

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, extending the polymer chain. The rate of propagation is a critical factor in achieving a high molecular weight polymer.

Termination: The growth of a polymer chain ceases through termination, which typically occurs by the combination of two growing radical chains or by disproportionation. wikipedia.org Due to the high reactivity of radicals, termination is an unavoidable step in this process. wikipedia.org The concentration of the initiator plays a crucial role; higher concentrations can lead to the formation of many shorter chains. wikipedia.org

Chain Transfer: A growing polymer radical can also be deactivated by transferring its radical activity to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. uomustansiriyah.edu.iq This process stops the growth of one chain while initiating another, which can be used to control the molecular weight of the resulting polymer. uomustansiriyah.edu.iq

To overcome the limitations of conventional radical polymerization, such as broad molecular weight distributions and limited control over architecture, controlled or "living" radical polymerization (CRP) techniques are employed. sigmaaldrich.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow dispersity, and complex architectures. nih.gov The primary CRP techniques applicable to vinyl monomers include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.commdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile method that uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. nih.gov This process maintains a low concentration of active radicals, minimizing termination reactions. nih.gov For this compound, an ATRP system would allow for the synthesis of well-defined homopolymers and block copolymers.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process. mdpi.com This technique is known for its tolerance to a wide variety of functional groups and solvents, making it a robust choice for polymerizing functional monomers like this compound. nih.gov

The application of these controlled techniques would enable the creation of poly(this compound) with advanced architectures, such as star polymers or polymer brushes, by using multifunctional initiators or chain transfer agents. nih.gov

Radical Polymerization Mechanisms and Kinetics

Copolymerization with Co-monomers

Copolymerization of this compound with other vinyl monomers is a key strategy to tailor the final properties of the material, balancing the unique characteristics of the fluorinated monomer with the properties of the co-monomer.

Copolymers of this compound can be synthesized using the same polymerization techniques as for homopolymerization, with the feed composition of the two monomers being a critical parameter. For instance, copolymerization with common monomers like vinyl acetate (B1210297) or acrylic acid could be performed via radical polymerization to incorporate the hydrophobic and oleophobic properties of the fluorinated units into a more conventional polymer backbone. ekb.egsapub.org

The synthesis of such copolymers would result in materials with tunable properties. researchgate.net For example, copolymerizing with a hydrophilic monomer could lead to amphiphilic copolymers capable of self-assembly into nanostructures. nih.gov

Characterization of the resulting copolymers is essential to confirm their structure and composition. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the copolymer composition by integrating the signals corresponding to each monomer unit.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of both monomers by identifying their characteristic functional group vibrations.

Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the copolymer, providing insight into its thermal properties and miscibility.

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (dispersity) of the copolymer. nih.gov

The microstructure and composition of a copolymer are determined by the reactivity ratios of the monomers, denoted as r₁ and r₂. ekb.eg The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer.

If r₁ > 1, the growing chain preferentially adds monomer 1.

If r₁ < 1, it preferentially adds monomer 2.

If r₁r₂ = 1, an ideal or random copolymer is formed. sapub.org

If r₁r₂ < 1, the copolymer tends toward random distribution of monomer units. sapub.org

If r₁r₂ > 1, a tendency towards block copolymer formation is indicated.

Reactivity ratios are determined experimentally by polymerizing a series of monomer feed compositions to low conversion and then measuring the composition of the resulting copolymer. tue.nl Linearization methods, such as the Fineman-Ross and Kelen-Tüdös methods, or non-linear models can then be used to calculate r₁ and r₂ from the data. ekb.egresearchgate.net

Below is an illustrative data table showing hypothetical experimental data for the copolymerization of this compound (M₁) with Vinyl Acetate (M₂), and the subsequent calculation of Fineman-Ross parameters.

| Experiment | Mole Fraction M₁ in Feed (f₁) | Mole Fraction M₂ in Feed (f₂) | Mole Fraction M₁ in Copolymer (F₁) | Mole Fraction M₂ in Copolymer (F₂) | Fineman-Ross Parameter G | Fineman-Ross Parameter F |

|---|---|---|---|---|---|---|

| 1 | 0.1 | 0.9 | 0.45 | 0.55 | -1.48 | 0.16 |

| 2 | 0.3 | 0.7 | 0.72 | 0.28 | -0.52 | 0.69 |

| 3 | 0.5 | 0.5 | 0.83 | 0.17 | -0.20 | 1.78 |

| 4 | 0.7 | 0.3 | 0.91 | 0.09 | -0.10 | 4.25 |

| 5 | 0.9 | 0.1 | 0.97 | 0.03 | -0.03 | 27.09 |

This table is for illustrative purposes only and is based on general principles of copolymerization, not on experimentally verified data for this compound.

Synthesis and Characterization of this compound Copolymers

Polymeric Microstructure and Chain Architecture Derived from this compound

The bulky, rigid perfluorononanoate side chain is expected to significantly influence the microstructure of the resulting polymer. It would likely hinder chain rotation, leading to a higher glass transition temperature compared to non-fluorinated analogues like poly(vinyl acetate). The stereochemistry of the polymer chain (tacticity) would also be affected.

Linear Chains: Conventional radical polymerization typically produces linear or slightly branched chains. wikipedia.org

Controlled Architectures: As mentioned, controlled radical polymerization techniques (ATRP, RAFT) allow for the synthesis of more complex and well-defined architectures. nih.gov By using multifunctional initiators, one can create star polymers , where multiple polymer arms emanate from a central core. nih.gov This architecture can influence the solution and bulk properties of the material.

Graft and Brush Polymers: It is also possible to create graft copolymers by polymerizing this compound from a pre-existing polymer backbone, or to create densely grafted polymer brushes on a surface.

The specific architecture of poly(this compound) and its copolymers would be a critical factor in their application, for example, in creating superhydrophobic surfaces or specialized membranes. The helical structure often seen in polytetrafluoroethylene might also be a feature in the crystalline domains of poly(this compound), depending on the polymer's tacticity and ability to crystallize. esaknowledgebase.com

Spectroscopic and Structural Elucidation of Vinyl Perfluorononanoate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of vinyl perfluorononanoate relies on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, offering precise insights into its hydrogen and fluorine environments.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl group (C=CH₂). Due to the electronegativity of the adjacent oxygen atom, these protons will be deshielded and appear in the downfield region of the spectrum. The spectrum would likely present as a system of three distinct signals for the vinyl protons, exhibiting complex splitting patterns due to both geminal and cis/trans couplings. nanalysis.com The typical chemical shift ranges for vinylic protons are between δ 4.5 and 7.0 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for characterizing the perfluorinated chain. It is anticipated to display multiple resonances corresponding to the different CF₂ groups and the terminal CF₃ group. The chemical shifts are influenced by the proximity to the electron-withdrawing carbonyl group. The CF₂ group alpha to the carbonyl will be the most deshielded. The terminal CF₃ group typically appears at a chemical shift of around -81 ppm. The other CF₂ groups along the chain will have distinct chemical shifts, and their coupling patterns will provide information on the structure of the perfluoroalkyl chain. rsc.org

Expected ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|---|

| ¹H | =CH₂ (geminal) | ~4.5-5.0 | Doublet of doublets |

| ¹H | =CH (cis) | ~4.8-5.5 | Doublet of doublets |

| ¹H | =CH (trans) | ~7.0-7.5 | Doublet of doublets |

| ¹⁹F | -CF₂-COO- | ~ -115 to -120 | Triplet |

| ¹⁹F | -(CF₂)₆- | ~ -122 to -126 | Multiplets |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can also be calculated. uni.lu

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage at the carbonyl group. For this compound, characteristic fragments would arise from the cleavage of the vinyl group and fragmentation of the perfluorononanoate chain.

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 490.99343 |

| [M+Na]⁺ | 512.97537 |

| [M-H]⁻ | 488.97887 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound. researchgate.net These methods are complementary, as some vibrational modes may be more active in either IR or Raman. mt.commdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations will also be present. The C=C stretching of the vinyl group would appear around 1640 cm⁻¹. nih.gov The C-F stretching vibrations of the perfluorinated chain will give rise to strong, complex bands in the fingerprint region, generally between 1300 and 1100 cm⁻¹. diva-portal.org

Raman Spectroscopy: In the Raman spectrum, the C=C stretching vibration of the vinyl group is expected to be a strong band. mdpi.com The C-F stretching vibrations are also Raman active. Analysis of a related compound, ammonium (B1175870) perfluorononanoate, identified a strong peak at 1369 cm⁻¹ assigned to CF₃ stretching vibrations. diva-portal.org

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| C=O | Stretch | 1750-1735 | Weak |

| C=C | Stretch | ~1640 | Strong |

| C-O | Stretch | 1300-1000 | Moderate |

| C-F | Stretch | 1300-1100 | Moderate |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) Techniques

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a suitable method for the analysis of volatile compounds like this compound. nih.govosti.gov The choice of the capillary column is critical for achieving good separation. A column with a non-polar or mid-polar stationary phase, such as a cross-linked poly 5% diphenyl/95% dimethylsiloxane, is often used for the analysis of similar compounds. mdpi.com The oven temperature program would need to be optimized to ensure efficient separation from any impurities or byproducts. nih.gov For the related compound, perfluorononanoic acid (after methylation), gas-liquid chromatography has been successfully applied for its determination in biological tissues. nih.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC)

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS), is a primary technique for the analysis of per- and polyfluoroalkyl substances (PFAS). chromatographyonline.comsigmaaldrich.comnih.govresearchgate.net This is particularly relevant for the analysis of potential hydrolysis products or less volatile derivatives of this compound.

For the separation of PFAS, reversed-phase chromatography is commonly employed. acs.org An Ascentis® Express PFAS HPLC column is an example of a specialized column designed for the separation of a wide range of PFAS compounds. sigmaaldrich.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as ammonium acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer. researchgate.net The use of a delay column can help to mitigate background contamination from PFAS present in the LC system itself. sigmaaldrich.com

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in this compound are critical to understanding its physical and chemical properties. Due to a scarcity of direct experimental data from techniques like X-ray crystallography for this compound, its molecular structure and conformational preferences are primarily elucidated through computational modeling and by analogy to structurally similar compounds.

The molecule consists of two main parts: the vinyl ester group (CH2=CH-O-C=O-) and the long perfluorinated tail (-(CF2)7CF3). The geometry around the vinyl group's double bond is planar, and the ester group also tends to be planar to maximize p-orbital overlap. The long perfluorononanoate chain, however, introduces significant steric bulk and complex conformational possibilities.

Molecular Geometry

Computational chemistry methods, such as Density Functional Theory (DFT), are employed to predict the equilibrium geometry of this compound. These calculations provide estimates of bond lengths, bond angles, and dihedral angles. Below are tables of predicted structural parameters for the most stable conformer.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

|---|---|

| C=C (vinyl) | 1.34 |

| C-O (ester) | 1.36 |

| C=O (carbonyl) | 1.21 |

| O-C (vinyl) | 1.42 |

| C-C (perfluoroalkyl) | 1.54 - 1.56 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

|---|---|

| C=C-O (vinyl ester) | 121 |

| C-O-C (ester) | 117 |

| O-C=O (ester) | 124 |

| C-C-F (perfluoroalkyl) | 109 - 111 |

Conformational Analysis

The conformational landscape of this compound is primarily defined by rotation around the single bonds within the vinyl ester linkage and the C-C bonds of the perfluoroalkyl chain. The exploration of energetically favorable spatial arrangements is a key aspect of conformational analysis. iupac.org

The rotation around the C-O single bond of the ester group leads to different conformers. The two most significant planar conformers are the s-cis and s-trans isomers, referring to the arrangement of the vinyl C=C bond and the carbonyl C=O bond relative to the central C-O bond. Computational studies on similar vinyl esters, like vinyl acetate, show that the s-cis conformation is generally more stable due to reduced steric hindrance.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Modeling of Vinyl Perfluorononanoate

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of chemical compounds. DFT calculations can elucidate electronic structure, predict reactivity, and map out reaction pathways, providing a molecular-level understanding of chemical processes. acs.orgnih.gov For vinyl perfluorononanoate, DFT studies would be invaluable in understanding the interplay between the reactive vinyl group and the electron-withdrawing perfluorononanoate chain.

The electronic structure of this compound is characterized by the distinct properties of its vinyl and perfluorononanoate moieties. DFT calculations on analogous vinyl esters, such as vinyl acetate (B1210297), reveal the electronic distribution and reactivity of the C=C double bond. uq.edu.au The vinyl group typically acts as a nucleophile in addition reactions. However, the strongly electron-withdrawing perfluoroalkyl chain in this compound is expected to significantly modulate the electronic properties of the entire molecule.

DFT studies on fluorinated esters and other PFAS compounds show that the high electronegativity of fluorine atoms leads to a significant polarization of C-F bonds and a considerable positive charge on the aluminum center in fluorinated triarylalanes. acs.org This inductive effect would make the carbonyl carbon of the ester group in this compound more electrophilic compared to non-fluorinated analogues.

Reactivity indices derived from DFT, such as the electronic chemical potential, electrophilicity, and nucleophilicity, can quantify these predictions. For instance, a DFT study on the reaction of methane (B114726) sulfonic acid 2-bromo-1-cyano-2-phenyl-vinyl ester with diethylamine (B46881) used these indices to predict the flow of electron density during the reaction. researchgate.net A similar approach for this compound would likely indicate a high electrophilicity at the carbonyl carbon and a modified nucleophilicity of the vinyl group.

Table 1: Predicted Electronic Properties and Reactivity Sites in this compound based on Analogous Systems

| Molecular Moiety | Expected Electronic Character | Predicted Primary Reactivity | Basis of Analogy |

| Vinyl Group (CH₂=CH-) | Modified Nucleophile | Electrophilic Addition | Studies on vinyl acetate and other vinyl esters. uq.edu.aursc.org |

| Ester Group (-COO-) | Highly Electrophilic Carbonyl Carbon | Nucleophilic Acyl Substitution | Studies on fluorinated esters. scholaris.cabeilstein-journals.org |

| Perfluorononyl Chain (C₈F₁₇-) | Strongly Electron-Withdrawing | Inductive effects, shielding of the carbon backbone. | General principles of organofluorine chemistry and PFAS studies. digitellinc.com |

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. frontiersin.orgfrontiersin.org For this compound, several reaction types are of interest, including polymerization of the vinyl group and hydrolysis of the ester linkage.

Computational studies on the atmospheric oxidation of vinyl acetate initiated by radicals like Cl and NO₃ have detailed the reaction pathways, which primarily involve the addition to the double bond. uq.edu.aursc.org For this compound, the initial step of a radical-induced polymerization would similarly be the addition of a radical to the vinyl group. DFT calculations could determine the regioselectivity of this addition and the energy barriers for subsequent propagation steps.

The hydrolysis of the ester bond is another critical reaction. Studies on fluorinated esters suggest they are prone to hydrolysis. scholaris.cabeilstein-journals.org DFT calculations can model the reaction mechanism, likely a nucleophilic addition-elimination at the carbonyl carbon, and compute the associated energy barriers. The strong electron-withdrawing nature of the perfluorononanoate chain is expected to lower the activation energy for nucleophilic attack compared to non-fluorinated vinyl esters.

DFT calculations have also been used to investigate the C-F bond activation in fluorinated compounds, which generally have high bond dissociation energies. frontiersin.org While the C-F bonds in the perfluorononanoate tail are very strong, computational studies can identify potential pathways for their degradation under specific conditions, such as electrochemical oxidation. frontiersin.org

Table 2: Calculated Activation Energies for Reactions of Structurally Related Compounds

| Reaction | Compound | Method | Calculated Activation Energy (kcal/mol) | Reference |

| C–F bond insertion | 1,3-Difluorobenzene + NacNacAl | DFT (M06-2X) | 24.1 | frontiersin.org |

| C–F bond insertion | Fluorobenzene + NacNacAl | DFT (M06-2X) | 26.6 | frontiersin.org |

| PFOA degradation | Perfluorooctanoic acid (PFOA) | DFT | High for hydroxyl radical attack, lower for direct electron transfer. | frontiersin.org |

| Cycloaddition | 2,3-bis(ethylenesulfonyl)-1,3-butadiene + ethyl vinyl ether | DFT (MPWB1K/cc-pVDZ) | [2+4] cycloadduct formation is kinetically favored. | benthamdirect.com |

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules over time. ethz.chmdpi.com For a molecule like this compound, MD simulations can offer crucial insights into its flexibility and how it organizes in different environments.

The conformational landscape of this compound is complex, arising from the rotational freedom around several single bonds. The perfluoroalkyl chain, in particular, can adopt various conformations. MD simulations of other PFAS and fluorinated molecules have shown that fluorinated chains have distinct conformational preferences compared to their hydrocarbon counterparts. tandfonline.comacs.org These simulations can reveal the most stable conformers of this compound in the gas phase and in solution.

Intermolecular interactions are key to understanding the bulk properties of this compound. MD simulations can model these interactions, which include van der Waals forces and dipole-dipole interactions. The highly polarized C-F bonds create significant local dipoles, leading to complex electrostatic interactions.

Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energies between molecules into physically meaningful components such as electrostatics, exchange, induction, and dispersion. A study on PFAS dimers, including PFOA, used SAPT to analyze their intermolecular interactions. digitellinc.com A similar analysis for this compound would likely reveal strong electrostatic and dispersion contributions to its self-association.

Table 3: Predicted Conformational and Interaction Characteristics of this compound

| Property | Predicted Characteristic | Method of Investigation | Basis of Analogy |

| Conformational Flexibility | The perfluoroalkyl chain will exhibit different conformational preferences than a simple alkyl chain. | Molecular Dynamics (MD) Simulations | Studies on fluorinated alkanes and polymers. acs.orgacademie-sciences.fr |

| Intermolecular Interactions | Dominated by electrostatic and dispersion forces, with potential for specific halogen bonding. | MD with SAPT analysis | Studies on PFAS dimers. digitellinc.com |

| Aggregation Behavior | Expected to form aggregates in non-polar solvents and exhibit surfactant-like behavior at interfaces. | MD Simulations | Studies on interfacial properties of PFAS. acs.orgethz.ch |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which is a valuable aid in the structural elucidation of novel compounds. For this compound, predicting its ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful.

The prediction of NMR chemical shifts is typically performed using DFT calculations. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Predicting ¹⁹F NMR chemical shifts can be challenging due to the large chemical shift range of fluorine and its sensitivity to the chemical environment. However, recent studies have shown that DFT methods, such as ωB97XD with an appropriate basis set, can provide accurate predictions for a range of organofluorine compounds. rsc.org A computational study on fluorinated drug-like molecules also highlighted the utility of such predictions. publish.csiro.au For this compound, accurate prediction of the ¹⁹F NMR spectrum would require careful consideration of the molecule's conformational flexibility, as the chemical shifts of the fluorine nuclei will be sensitive to the local geometry.

Computational tools are also available for predicting mass spectra. researchgate.netscholaris.ca For this compound, these tools could predict the fragmentation patterns under electron ionization, which would be helpful for its identification by GC-MS.

Table 4: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Parameter | Computational Method | Key Considerations | Reference |

| ¹H, ¹³C, ¹⁹F NMR Chemical Shifts | DFT (e.g., ωB97XD/aug-cc-pvdz) | Conformational averaging, choice of functional and basis set, solvent effects. | rsc.orgacs.org |

| Mass Spectrum (EI-MS) | Competitive Fragmentation Modeling (CFM-EI), Quantum Chemical methods | Modeling of odd-electron ions, fragmentation pathways. | researchgate.net |

Environmental Transformations and Fate of Vinyl Perfluorononanoate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes such as light (photolysis) and water (hydrolysis). Perfluoroalkyl acids (PFAAs) are generally resistant to these processes. wikipedia.orgitrcweb.org However, precursor compounds, a category that includes vinyl perfluorononanoate, can be transformed abiotically. wikipedia.orgnih.gov

Photolytic Degradation Mechanisms and Products

The process of photo-oxidation begins with the formation of free radicals on a polymer chain, which then react with oxygen. wikipedia.org For vinyl compounds, photodegradation can occur through reactions with photochemically generated atmospheric oxidants. cdc.gov The mechanism may involve the formation of hydroperoxides, leading to chain scission. wikipedia.orgntu.edu.sg For this compound, this could lead to the cleavage of the ester linkage. However, the perfluorinated alkyl chain itself is highly resistant to photolytic degradation. wikipedia.org Research on other PFAS shows that while direct photolysis is generally slow, it can be enhanced under specific UV wavelengths (e.g., 222 nm), leading to decarboxylation and the formation of shorter-chain PFCAs. nih.gov

Table 1: Potential Photolytic Degradation Products of this compound

| Precursor Compound | Potential Intermediate/Product | Rationale |

|---|---|---|

| This compound | Perfluorononanoic acid (PFNA) | Cleavage of the vinyl ester group through photo-oxidation. wikipedia.org |

| This compound | Shorter-chain PFCAs | Potential C-C bond cleavage of the perfluoroalkyl chain under high-energy UV light, as seen with other PFCAs. nih.gov |

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against this process is key to its environmental persistence. copernicus.org Specific data on the hydrolytic stability and transformation kinetics of this compound are not available in the reviewed literature. synquestlabs.com However, vinyl ester resins are noted for their good hydrolytic stability. orcpl.com

Conversely, the ester functional group in the molecule is a potential site for acid- or base-catalyzed hydrolysis. researchgate.net This process would break the ester bond, separating the vinyl group from the perfluorinated chain. This would yield perfluorononanoic acid (PFNA) and vinyl alcohol, which would quickly tautomerize to acetaldehyde. While many PFAS are resistant to hydrolysis, certain precursors are known to degrade via this pathway. wikipedia.orgcanada.ca The extreme chemical stability of the C-F bond means the perfluorononanoate portion of the molecule would likely remain intact after hydrolysis. itrcweb.org

Biotic Degradation Pathways

Biotransformation, the chemical alteration of substances by living organisms, is a critical pathway for the degradation of many environmental contaminants. nih.gov While terminal perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) are generally considered recalcitrant to biodegradation, precursor compounds can be transformed by microbial action. concawe.euacs.org

Microbial Transformation Studies

There is a scarcity of literature specifically investigating the microbial transformation of this compound. acs.org However, extensive research on other polyfluorinated compounds, such as fluorotelomer alcohols (FTOHs), provides insight into potential biotic pathways. nih.govacs.org Studies have shown that various precursor compounds can degrade to form stable PFAAs like perfluorooctanoate (PFOA) and perfluorononanoate (PFNA). nih.govacs.org

Microbial transformation of PFAS precursors has been observed to be more likely under aerobic conditions. acs.org The process often involves the metabolism of the non-fluorinated part of the molecule, leaving the stable perfluorinated chain intact. nih.gov For example, studies on fluoroacrylate polymers have identified PFNA as a terminal biotransformation product. acs.orgresearchgate.net This suggests that microorganisms possess enzymatic pathways capable of cleaving ester bonds in fluorinated compounds.

Identification of Biotransformation Products

Given the lack of direct studies on this compound, its biotransformation products can only be hypothesized based on the degradation pathways of similar structures. The biotransformation of fluorotelomer-based compounds, for instance, universally shows the formation of PFCAs. nih.gov

The most probable primary biotransformation product would be perfluorononanoic acid (PFNA), resulting from the microbial cleavage of the vinyl ester group. Further degradation of PFNA itself is considered unlikely under typical environmental conditions due to the strength of the carbon-fluorine bonds. Studies on 8:2 fluorotelomer alcohol have demonstrated that it can metabolize to form not only PFOA but also a smaller fraction of PFNA. nih.gov This indicates that chain elongation or shortening during biotransformation is possible, but the formation of the corresponding PFCA is the main outcome.

Table 2: Predicted Biotransformation Products of this compound

| Precursor Compound | Predicted Primary Product | Metabolic Pathway |

|---|---|---|

| This compound | Perfluorononanoic acid (PFNA) | Microbial hydrolysis of the ester linkage. nih.gov |

Environmental Distribution and Partitioning Behavior

The distribution of PFAS in the environment is widespread, with these compounds being detected in surface water, groundwater, soil, and biota globally. researchgate.netseaj.or.jp The partitioning behavior of a PFAS compound, which dictates how it distributes between different environmental media like water, soil, and air, depends on its specific physicochemical properties. concawe.euacs.org

No specific data for the partition coefficient (n-octanol/water or other) of this compound is available. synquestlabs.com However, the behavior of other PFAS can provide clues. The partitioning of PFAS into bacteria and model membranes has been shown to be positively correlated with the number of fluorinated carbons. acs.org Perfluorinated carboxylates like PFNA have a greater organic carbon partitioning coefficient than shorter-chain homologues like PFOA. acs.org

Neutral and volatile PFAS, such as fluorotelomer alcohols, can partition from the air to indoor materials like clothing. nih.gov As a potentially volatile precursor, this compound could exhibit similar behavior, partitioning between air, water, and solid phases. Its amphiphilic nature—having both a hydrophobic perfluorinated tail and a more reactive vinyl ester head—suggests it will interact with both polar and nonpolar regions within environmental and biological systems. itrcweb.org The transformation of relatively immobile precursors into more mobile and persistent PFCAs in soil can be a significant pathway for groundwater contamination. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluoroalkyl acids | PFAAs |

| Perfluorononanoic acid | PFNA |

| Perfluorooctanoic acid | PFOA |

| Perfluoroalkane sulfonic acids | PFSAs |

| Fluorotelomer alcohols | FTOHs |

| Perfluorooctanoate | PFOA |

| Vinyl alcohol | |

| Acetaldehyde | |

| Carbon-fluorine | C-F |

| Perfluorononanoate | PFNA |

| 8:2 fluorotelomer alcohol | 8:2 FTOH |

Atmospheric Transport and Deposition

The potential for long-range atmospheric transport is a significant factor in the global distribution of many PFAS compounds. researchgate.net This transport can occur through the release of volatile precursor compounds which then degrade in the atmosphere to form persistent PFCAs, or through the direct transport of the PFCAs themselves on atmospheric particles. publish.csiro.aupops.int

Volatile precursors, such as fluorotelomer alcohols (FTOHs), can travel long distances from their sources before transforming into PFCAs and being deposited in remote environments, including the Arctic. publish.csiro.auconcawe.eu While this compound itself is a liquid with low vapor pressure, its manufacturing process or its use in polymerization could potentially release volatile precursors or the compound itself into the atmosphere. acs.org Urban areas are often identified as significant sources of PFCAs and their precursors to the atmosphere. publish.csiro.au

Once in the atmosphere, PFAS can be removed and deposited onto terrestrial and aquatic surfaces through wet and dry deposition. researchgate.netnih.gov Wet deposition, which includes rain and snow, is considered a more significant pathway for the atmospheric removal of PFAS compared to dry deposition. researchgate.net Studies near fluoropolymer manufacturing facilities have shown that atmospheric deposition can lead to the contamination of surrounding soil and surface water. nih.gov Given its classification as a perfluorinated compound, this compound is expected to be persistent in the environment and contribute to long-term contamination through these transport and deposition pathways. synquestlabs.com

Aqueous and Sediment Partitioning Coefficients

The partitioning of a chemical between water and sediment is a critical process that determines its concentration, bioavailability, and persistence in aquatic systems. This behavior is often described by the organic carbon-normalized partition coefficient (Koc). For PFAS, partitioning is influenced by factors such as the length of the perfluoroalkyl chain, the type of functional group, the organic carbon content of the sediment, and water chemistry. nih.govresearchgate.net

The following table presents typical Log Koc values for related perfluorinated compounds, which illustrates the general trend of increasing partitioning to sediment with increasing chain length.

| Compound | Log Koc (cm³/g) | Reference |

| Perfluorooctanoic acid (PFOA) | 2.4 ± 0.12 | nih.gov |

| Perfluorooctane sulfonate (PFOS) | 3.7 ± 0.56 | nih.gov |

| Perfluorooctane sulfonamide (PFOSA) | 4.1 ± 0.35 | nih.gov |

It is anticipated that this compound, upon potential hydrolysis of its vinyl ester group to form perfluorononanoic acid (PFNA), would exhibit partitioning behavior similar to other long-chain PFCAs, with a tendency to sorb to organic carbon in sediments.

Soil Adsorption and Desorption Characteristics

The mobility of PFAS in terrestrial environments is largely controlled by their adsorption and desorption behavior in soil. Key soil properties influencing these processes include organic carbon content, clay mineralogy, and pH. researchgate.netresearchgate.net The hydrophobicity of the PFAS molecule, which increases with the length of the fluorinated carbon chain, is a primary driver of its sorption to soil. researchgate.net

Experimental data on the soil sorption of this compound is not available. However, studies on other PFCAs demonstrate a clear trend: as the perfluoroalkyl chain length increases, so does the soil-water distribution coefficient (Kd), indicating stronger adsorption to soil. researchgate.net For instance, the sorption of PFOS (an eight-carbon sulfonamide) to soil is significantly stronger and more irreversible than that of PFOA (an eight-carbon carboxylate). researchgate.net

Long-term application of organic matter, such as manure, to soils has been shown to increase the maximum adsorption capacity for phosphorus, a process that shares some similarities with PFAS sorption due to the role of surface binding sites. nih.gov Conversely, the presence of dissolved organic matter can sometimes enhance the mobility of PFAS in soil. nih.gov The adsorption of PFCAs is often described using Freundlich or linear isotherm models, which relate the concentration of the chemical in the soil to its concentration in the soil water. researchgate.netresearchgate.net

The expected behavior of this compound in soil would involve the sorption of the molecule to soil organic matter. The vinyl ester group could potentially undergo transformation, leading to the formation of PFNA, which would then govern the long-term sorption behavior, consistent with other long-chain PFCAs.

Advanced Material Science Applications of Vinyl Perfluorononanoate Derived Polymers

Development of Functional Polymeric Materials

The incorporation of vinyl perfluorononanoate into polymer structures leads to materials with distinct surface energies, chemical resistance, and specific conductivities. These properties are crucial for the development of advanced functional materials.

Polymers containing perfluoroalkyl chains, such as those derived from this compound, are utilized in surface modification to create water and oil repellent surfaces. wikipedia.org These fluorinated polymers are key components in coatings for textiles, paper, and other materials where low surface energy is desirable. wikipedia.orgrsc.org The presence of the fluorinated side chains results in surfaces with low coefficients of friction and anti-adhesive properties.

The application of fluoropolymers, including those with this compound-like structures, extends to paints and varnishes where they act as leveling and wetting agents. pops.int Their use is particularly valuable in applications requiring high-performance, corrosion-resistant coatings. pops.int The unique properties of these polymers are also harnessed in the production of floor waxes and waxed papers. wikipedia.org

Table 1: Applications of Fluoropolymers in Surface Modification and Coatings

| Application Area | Specific Use | Key Property Leveraged |

|---|---|---|

| Textiles and Leather | Water and oil repellency | Low surface energy, hydrophobicity, oleophobicity |

| Paints and Varnishes | Leveling and wetting agents | Low surface tension |

| Industrial Coatings | Corrosion resistance | Chemical inertness |

| Paper Products | Grease-proofing | Lipophobicity |

| Floor Waxes | Durability and repellency | Low coefficient of friction, repellency |

This table provides a summary of various applications for fluoropolymers in surface modification and coatings.

Fluoropolymers, including those with structural similarities to polyvinylidene fluoride (B91410) (PVDF) which sometimes uses perfluorononanoates in its production, are critical in manufacturing membranes for advanced separation processes. pops.intcswab.org These membranes are used in applications such as gas filtration and water filtration. pops.int The chemical resistance and durability of these polymers make them suitable for use in harsh chemical environments. esaknowledgebase.com

Porous polymeric membranes are fundamental to many separation technologies. nih.gov The properties of polymers like PVDF, which can be produced with the aid of ammonium (B1175870) perfluorononanoate (APFN), are advantageous for membrane fabrication. cswab.orgnih.gov These properties include high mechanical strength, thermal stability, and chemical resistance. nih.gov The fabrication of these membranes can be achieved through various methods, including non-solvent induced phase separation and vapor-induced phase separation, to create specific pore structures for targeted separation applications. nih.gov

Fluorinated polymers play a significant role in materials for energy storage and conversion, particularly in fuel cells and batteries. esaknowledgebase.comenergy.gov In polymer electrolyte membrane (PEM) fuel cells, fluoropolymer membranes are used to facilitate ion transport. esaknowledgebase.comenergy.gov While not a direct component, ammonium perfluorononanoate (APFN) has been used in the production of PVDF, a material blended into some PEMs. energy.gov

In the realm of batteries, research into advanced materials is ongoing. For instance, new designs for redox flow batteries, which are promising for large-scale energy storage, utilize specialized polymer membranes. imperial.ac.uk While specific data on this compound-derived polymers in commercial batteries is limited, the broader class of fluoropolymers is being explored for various battery components due to their chemical stability. avantorsciences.comacs.org The development of high-performance, low-cost membranes is a key area of research, with materials like poly (vinylidene fluoride-co-hexafluoropropylene) being investigated as alternatives to more expensive options. oaepublish.com

Membranes for Advanced Separation Processes

Role as Specialty Monomers in Polymer Synthesis

This compound functions as a specialty monomer in polymer synthesis, introducing highly fluorinated side chains into the polymer backbone. The vinyl group allows it to participate in various polymerization reactions, such as radical polymerization. wikipedia.org The polymerization of vinyl monomers is a versatile method for creating a wide range of polymers with tailored properties. wikipedia.orgalfa-chemistry.comtcichemicals.comgantrade.com

The synthesis of polymers using specialty monomers like this compound can be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. nationalpolymer.com This control over the polymer structure is crucial for tailoring material properties for specific high-tech applications. The incorporation of the perfluorononanoate group via this monomer can significantly alter the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and surface energy. nationalpolymer.com

Integration into Innovative Materials for Specific Technological Domains

The unique properties of polymers derived from this compound make them suitable for integration into innovative materials for specific technological fields. Their chemical inertness and specialized surface properties are valuable in the biomedical field for creating biocompatible surfaces on medical devices. nih.govnih.gov Surface modification with fluoropolymers can reduce protein adsorption and improve the hemocompatibility of materials. nih.gov

In the electronics industry, fluoropolymers are used as insulators for electric wires due to their excellent dielectric properties and thermal stability. wikipedia.org The ability to precisely tune the properties of these polymers through the use of specialty monomers opens up possibilities for their use in other advanced electronic components.

Q & A

What validated analytical methods are recommended for detecting vinyl perfluorononanoate (VPFN) in environmental matrices?

Basic Research Question

VPFN analysis typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity for per- and polyfluoroalkyl substances (PFAS). Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is critical for isolating VPFN from complex matrices like water or soil. Method validation should follow FDA or EFSA guidelines, including calibration with isotopically labeled internal standards (e.g., ¹³C-labeled PFNA) to correct for matrix effects .

How can researchers address contradictions in reported toxicity thresholds for VPFN across in vitro and in vivo studies?

Advanced Research Question

Discrepancies often arise from differences in exposure duration, model systems, or metabolite quantification. A systematic approach includes:

- Dose-Response Meta-Analysis : Pool data from studies adhering to OECD Test Guidelines (e.g., TG 413, TG 455) while stratifying by endpoint (e.g., hepatotoxicity vs. immunotoxicity).

- Toxicokinetic Modeling : Use compartmental models to account for bioaccumulation differences between species .

- Omics Integration : Correlate transcriptomic/proteomic data with traditional toxicity endpoints to identify mechanistic inconsistencies .

What spectroscopic techniques are most effective for structural confirmation of synthesized VPFN?

Basic Research Question

Nuclear magnetic resonance (¹⁹F NMR) is essential for confirming fluorinated chain integrity, while Fourier-transform infrared spectroscopy (FTIR) verifies ester bond formation (C=O stretch at ~1730 cm⁻¹). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight determination (theoretical m/z for C₁₁HF₁₇O₂: 464.07) .

What factorial design strategies optimize VPFN synthesis while minimizing byproduct formation?

Advanced Research Question

A 2³ factorial design can evaluate factors like reaction temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (hexane vs. DMF). Response surface methodology (RSM) identifies interactions between variables, with gas chromatography (GC) quantifying yield and purity. Orthogonal array testing reduces experimental runs while maximizing data robustness .

How should calibration standards for VPFN quantification be prepared to ensure accuracy?

Basic Research Question

Calibrants must be matrix-matched (e.g., spiking PFAS-free serum for biofluid studies). Serial dilutions of certified reference materials (CRMs) like PFNA (CAS 375-95-1) in methanol are recommended, with stability tested under storage conditions (−20°C, dark). Include a blank and internal standard (e.g., ¹³C₉-PFNA) to correct for instrument drift .

What computational models predict the environmental fate of VPFN in aquatic systems?

Advanced Research Question

Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (log K₀w) and biodegradation half-lives. Molecular dynamics simulations can predict interactions with organic matter, while fugacity models assess compartmental distribution (water, sediment, biota). Validate predictions against empirical data from microcosm studies .

How do coexisting PFAS interfere with VPFN quantification, and how can this be mitigated?

Advanced Research Question

Co-eluting PFAS (e.g., PFOA, PFOS) cause ion suppression in MS. Mitigation strategies include:

- Chromatographic Separation : Optimize gradient elution with a C18 column (2.6 µm particle size) to resolve VPFN from analogs.

- Dilution or Cleanup : Pre-treat samples with activated carbon or anion-exchange resins to reduce PFAS load .

What protocols ensure ethical handling of VPFN in laboratory settings?

Basic Research Question

Follow OSHA/NIOSH guidelines for PFAS:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.